molecular formula C16H19ClN2O3 B2857873 Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate CAS No. 1825358-78-8

Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate

Cat. No. B2857873
CAS RN: 1825358-78-8
M. Wt: 322.79
InChI Key: UDPKLWLRQBLIJU-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic synthesis due to their stability and the ease with which the tert-butyl group can be removed . The compound you mentioned is a complex organic molecule that contains a tert-butyl group, a cyanomethyl group, an amino group, and a 2-chlorophenyl group. These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific chemical structure. In general, care should be taken when handling any chemical compound to avoid exposure and to prevent harm to the environment .

Future Directions

The future directions for research on a compound like this would likely involve further studies to determine its potential uses, particularly in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-16(2,3)22-15(21)9-8-14(20)19-13(10-18)11-6-4-5-7-12(11)17/h4-7,13H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPKLWLRQBLIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)NC(C#N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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